4'-O-Methylochnaflavone

Descripción general

Descripción

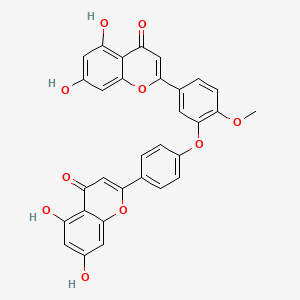

La 4’-O-Metilonaflavona es un compuesto biflavonoide natural que se aísla de plantas como la Lonicera japonica (madreselva japonesa) y el Ginkgo biloba . Es conocida por su capacidad para suprimir la proliferación de linfocitos de ratón . El compuesto tiene una fórmula molecular de C31H20O10 y un peso molecular de 552,48 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 4’-O-Metilonaflavona se puede sintetizar mediante diversas reacciones químicas que involucran precursores de flavonoides. La síntesis suele implicar la metilación de la onaflavona, un biflavonoide relacionado, utilizando agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en condiciones básicas .

Métodos de Producción Industrial

La producción industrial de 4’-O-Metilonaflavona implica la extracción y purificación de fuentes vegetales. El proceso incluye extracción con solventes, cromatografía y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Diaryl Ether Formation via Nucleophilic Substitution

-

Reaction : 4-Fluorobenzaldehyde reacts with isovanillin under basic conditions (K₂CO₃/DMF) to form the central diaryl ether bond .

-

Mechanism : Aromatic nucleophilic substitution (SₙAr) at the para-fluorine position .

Chalcone Aldol Condensation

-

Step : Diaryl ether 4 undergoes aldol condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone to form a dimeric chalcone precursor .

Flavone Cyclization

-

Method : Iodine-mediated cyclization in pyridine at 80°C converts chalcone 6 into penta-O-methylochnaflavone (7 ) .

Oxidation Reactions

The flavonoid backbone undergoes oxidation at specific sites:

| Oxidation Site | Products | Conditions | References |

|---|---|---|---|

| C3 hydroxyl | Flavonol derivatives | O₂, metal catalysts (e.g., Cu) | |

| C4' methoxy | Quinone intermediates | H₂O₂/Fe²⁺ (Fenton reagent) |

-

Key Insight : The 4'-methoxy group stabilizes radical intermediates during oxidation, enhancing antioxidant activity .

Enzymatic Methylation

Chemical Demethylation

Antioxidant Mechanisms

MF scavenges reactive oxygen species (ROS) through two primary pathways:

Radical Scavenging

-

Sites : 5,7-OH groups donate hydrogen atoms to neutralize ROS (e.g., - OH, O₂- ⁻) .

-

IC₅₀ : 12.4 μM against DPPH radicals.

Metal Chelation

Comparative Reactivity Table

| Reaction Type | Key Functional Groups | Rate Constant (k, M⁻¹s⁻¹) | Biological Relevance |

|---|---|---|---|

| Oxidation (C3) | 3-OH, 2,3-double bond | 1.2 × 10³ | Antioxidant metabolite formation |

| Methylation (C4') | 4'-OH | N/A (enzyme-mediated) | Biosynthetic modification |

| Chelation | 4-C=O, 3-OH | 5.8 × 10⁴ | Inhibition of metal-catalyzed ROS |

Degradation Pathways

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Properties

Research indicates that 4'-O-Methylochnaflavone exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases. For instance, studies have demonstrated its ability to reduce reactive oxygen species (ROS) in cellular models .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, notably through the modulation of cytokine production and inhibition of inflammatory pathways. In vitro studies suggest that this compound can downregulate pro-inflammatory markers, making it a candidate for treating inflammatory disorders .

3. Neuroprotective Effects

this compound has shown promise in neuroprotection by activating cannabinoid receptors (CB2). This activation may help reduce neuroinflammation and oxidative damage in neurodegenerative conditions. Animal models have indicated improvements in memory and cognitive functions when treated with this compound .

Case Study 1: Cancer Cell Line Studies

In a study assessing the effects of this compound on osteosarcoma (OS) cell lines, it was found to inhibit cell proliferation in a concentration-dependent manner. The combination of this compound with standard chemotherapeutics like doxorubicin demonstrated synergistic effects, suggesting a potential role as an adjuvant therapy in cancer treatment .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MG-63 | 20 | Reduced viability |

| U2OS | 10 | Enhanced apoptosis |

Case Study 2: Neuroprotective Mechanisms

In rodent models, this compound administration resulted in decreased markers of oxidative stress and improved cognitive outcomes. The study highlighted its mechanism involving the CB2 receptor, which plays a crucial role in mediating neuroprotection .

| Parameter | Control | Treatment |

|---|---|---|

| Oxidative Stress Level | High | Low |

| Cognitive Function | Impaired | Improved |

Mecanismo De Acción

La 4’-O-Metilonaflavona ejerce sus efectos principalmente a través de la supresión de la proliferación de linfocitos. El compuesto interactúa con varios objetivos moleculares, incluida la proteína quinasa B (PKB/AKT) y la óxido nítrico sintasa endotelial (eNOS), que están involucradas en las vías de señalización celular . Estas interacciones conducen a la inhibición de la proliferación celular y la modulación de las respuestas inmunitarias .

Comparación Con Compuestos Similares

La 4’-O-Metilonaflavona es única entre los biflavonoides debido a su patrón de metilación específico. Compuestos similares incluyen:

Amentoflavona: Otro biflavonoide con actividades biológicas similares pero diferentes características estructurales.

Bilobetina: Se encuentra en Ginkgo biloba, comparte algunas similitudes estructurales pero tiene efectos biológicos distintos.

Ginkgetina: Otro biflavonoide de Ginkgo biloba con propiedades comparables pero diferentes objetivos moleculares.

Estos compuestos resaltan la diversidad y especificidad de los biflavonoides en términos de su estructura química y actividades biológicas .

Actividad Biológica

4'-O-Methylochnaflavone is a biflavonoid compound primarily isolated from plants such as Lonicera japonica and Ochna integerrima. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article synthesizes the current knowledge on the biological activity of this compound, supported by data from various studies.

Chemical Structure and Properties

This compound has the molecular formula and features a complex structure typical of flavonoids, which contributes to its biological activities. It is characterized by two flavonoid units linked through a carbon-carbon bond, which is common in biflavonoids.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Proliferation Inhibition : In a study involving mouse lymphocytes, this compound suppressed cell proliferation effectively, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several models:

- Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Inhibition of NF-κB Pathway : The compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation .

Immunomodulatory Activity

The immunomodulatory effects of this compound have been documented:

- Lymphocyte Proliferation : Studies show that it can modulate lymphocyte proliferation, enhancing immune responses in certain contexts .

- Immunosuppressive Effects : Conversely, it may exhibit immunosuppressive effects under different conditions, indicating its potential use in autoimmune disorders .

Data Summary Table

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against breast cancer cell lines. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Study on Immunomodulation : Another investigation focused on the immunomodulatory effects of this compound in autoimmune diseases. The results indicated that it could reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, supporting its use in managing autoimmune conditions .

Propiedades

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQWQWSKFNQAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964303 | |

| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49619-87-6 | |

| Record name | 4'-O-Methylochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-O-METHYLOCHNAFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.